[7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
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Overview
Description
7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group and a pyrrolidin-1-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the pyrazolo[1,5-a]pyrimidine core : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the 3,5-dichlorophenyl group : This step often involves the use of chlorinated aromatic compounds and coupling reactions.
- Attachment of the pyrrolidin-1-ylmethanone moiety : This can be done through nucleophilic substitution reactions or amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce additional functional groups or modify existing ones.
- Reduction : This can be used to alter the oxidation state of the compound.
- Substitution : Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of different substituents.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
- Substitution : Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone has several scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules.
- Biology : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives.
- Unique Features : The presence of the 3,5-dichlorophenyl group and the pyrrolidin-1-ylmethanone moiety distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
- 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone
- 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone
- 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone
These comparisons highlight the structural diversity within the pyrazolo[1,5-a]pyrimidine class and the potential for varied applications based on specific substitutions.
Properties
Molecular Formula |
C17H14Cl2N4O |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H14Cl2N4O/c18-12-7-11(8-13(19)9-12)15-3-4-20-16-10-14(21-23(15)16)17(24)22-5-1-2-6-22/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
LDCVVTPICUNVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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